molecular formula C18H28BNO3 B2688919 3-Methoxy-5-piperidinophenylboronic acid, pinacol ester CAS No. 2096340-00-8

3-Methoxy-5-piperidinophenylboronic acid, pinacol ester

Cat. No.: B2688919
CAS No.: 2096340-00-8
M. Wt: 317.24
InChI Key: NHCBWNWRZALISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-5-piperidinophenylboronic acid, pinacol ester: is an organoboron compound with the chemical formula C18H28BNO3 . This compound is a derivative of phenylboronic acid and is characterized by the presence of a methoxy group, a piperidine ring, and a pinacol ester moiety. It is commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-piperidinophenylboronic acid, pinacol ester typically involves the reaction of 3-methoxy-5-piperidinophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require heating to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-piperidinophenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 3-Methoxy-5-piperidinophenylboronic acid, pinacol ester is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is also explored for its potential biological activities. It can be used as a building block in the synthesis of biologically active molecules, including potential drug candidates .

Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in forming carbon-carbon bonds makes it essential for manufacturing various high-performance materials .

Comparison with Similar Compounds

  • Phenylboronic acid, pinacol ester
  • 4-Methoxyphenylboronic acid, pinacol ester
  • 3-Piperidinophenylboronic acid, pinacol ester

Comparison: Compared to similar compounds, 3-Methoxy-5-piperidinophenylboronic acid, pinacol ester is unique due to the presence of both a methoxy group and a piperidine ring. This combination imparts distinct reactivity and selectivity in chemical reactions, making it particularly useful in specific synthetic applications .

Properties

IUPAC Name

1-[3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)14-11-15(13-16(12-14)21-5)20-9-7-6-8-10-20/h11-13H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCBWNWRZALISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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